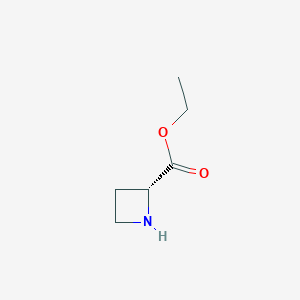
Ethyl (2r)-azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2r)-azetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2r)-azetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino acid derivatives. For example, the reaction of ethyl 2-bromoacetate with an appropriate amine under basic conditions can lead to the formation of the azetidine ring. Another method involves the reduction of azetidinones, which are four-membered lactams, using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2r)-azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert azetidinones back to azetidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidinones, while reduction can produce various azetidine derivatives.
Scientific Research Applications
Ethyl (2r)-azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the biological activity of azetidine derivatives.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2r)-azetidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptors. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Ethyl (2r)-azetidine-2-carboxylate can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidinones: These are four-membered lactams that can be converted to azetidines through reduction.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that share some chemical properties with azetidines.
Beta-lactams: These are four-membered lactams that are widely used in antibiotics such as penicillins and cephalosporins.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
CAS No. |
162698-37-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
ethyl (2R)-azetidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
WBAZVXJXZJXWOR-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCN1 |
Canonical SMILES |
CCOC(=O)C1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















